

3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester

Cat. No.: B1526684

[Get Quote](#)

An In-Depth Technical Guide to **3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester**

Introduction

3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester is a specialized chemical compound of significant interest to researchers and professionals in drug discovery and organic synthesis. Identified by its CAS Number 648904-85-2, this molecule serves as a critical building block, particularly in the construction of complex pharmaceutical agents.^{[1][2]} Its unique trifunctionalized structure—featuring a fluorine atom, a methylsulfonyl group, and a boronic acid pinacol ester—provides a versatile platform for creating novel molecular architectures through robust and predictable chemical reactions.

The primary utility of this reagent lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.^{[3][4]} The pinacol ester group offers enhanced stability and easier handling compared to the corresponding free boronic acid, making it well-suited for a wide range of laboratory applications, from small-scale screening to process development.^[3] This guide provides an in-depth analysis of its properties, a detailed synthesis protocol, its core applications in medicinal chemistry, and essential safety guidelines.

Physicochemical Properties and Characterization

The molecular structure of **3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester** is precisely designed for chemical efficacy. The electron-withdrawing nature of both the fluorine atom and the methylsulfonyl group significantly influences the electronic properties of the phenyl ring, which in turn affects its reactivity in cross-coupling reactions. The boronic acid pinacol ester is the reactive moiety for these transformations, while the pinacol group itself protects the boronic acid from dehydration and other side reactions.

Table 1: Key Physicochemical Properties

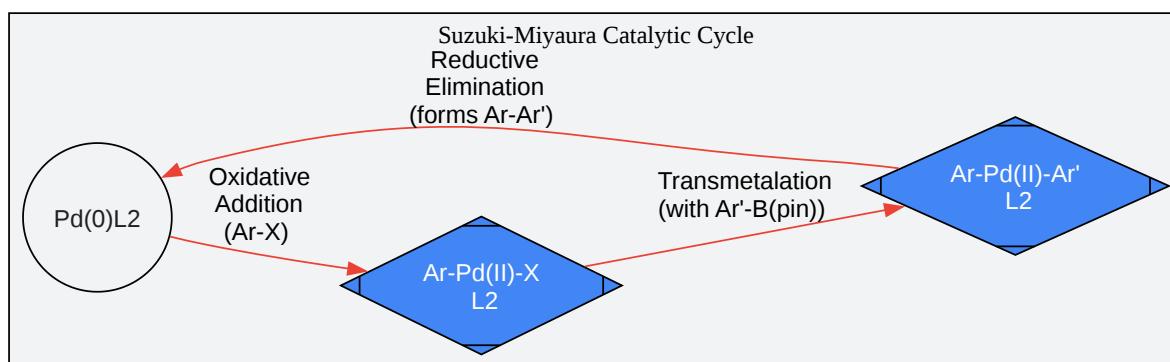
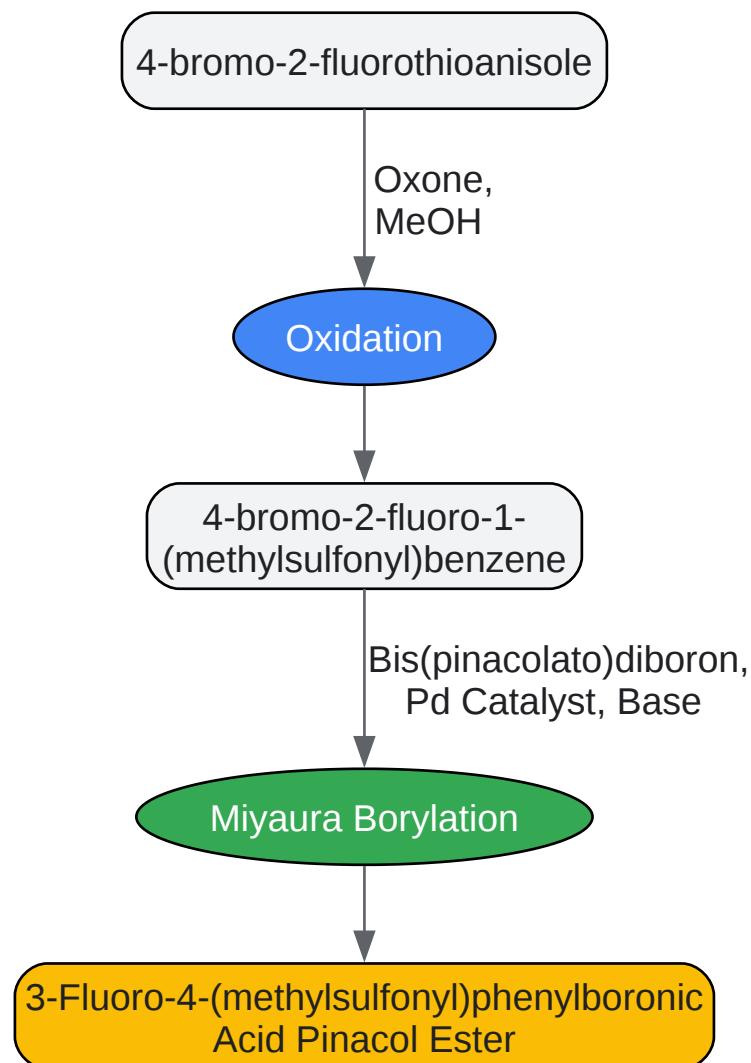
Property	Value	Source(s)
Molecular Weight	300.15 g/mol	[1] [2]
Molecular Formula	C ₁₃ H ₁₈ BFO ₄ S	[1]
CAS Number	648904-85-2	[1] [2]
Synonyms	2-(3-fluoro-4-methanesulfonyl-phenyl)-4,4,5,5-tetramethyl-[1] [1] [5][6]dioxaborolane	[1]
Appearance	White to light brown solid	[3]
Purity	Typically ≥95%	[6]

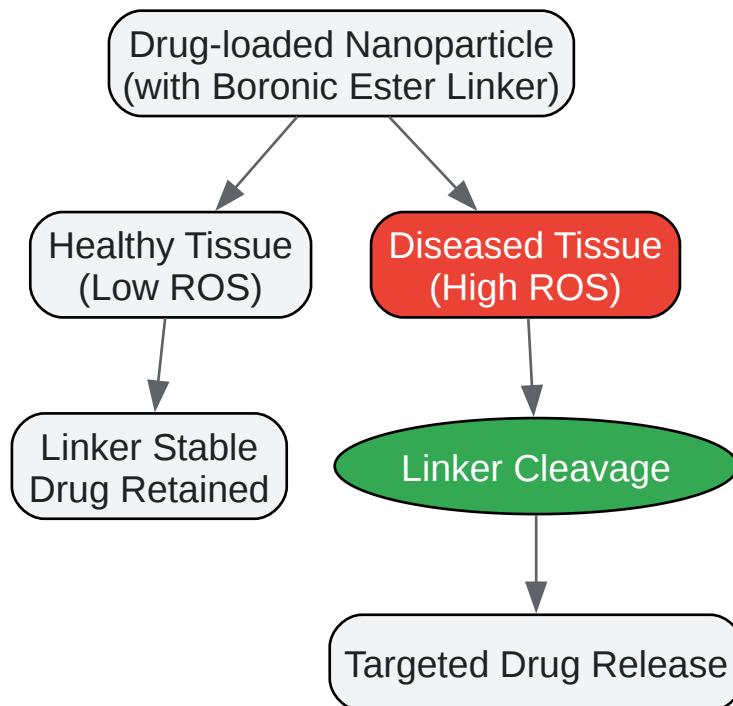
Synthesis Protocol and Mechanistic Rationale

The synthesis of **3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester** is a multi-step process that requires careful control of reaction conditions. The following protocol is based on established chemical literature, providing a reliable pathway to the target compound.[\[1\]](#)

Experimental Protocol

Step 1: Oxidation of 4-bromo-2-fluorothioanisole



- Combine 4-bromo-2-fluorothioanisole (12 mmol) and methanol (200 mL) in a suitable reaction vessel.
- Add oxone (62 mmol) to the mixture and stir vigorously for 12 hours at room temperature.


- Causality Explanation: Oxone is a potent yet manageable oxidizing agent. Its function here is to convert the sulfide group (-S-CH₃) of the thioanisole into a sulfone group (-SO₂-CH₃). This transformation is critical as the sulfone group is a key structural feature of the final product.
- Filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate (500 mL) to remove inorganic byproducts.
- Evaporate the solvent under reduced pressure. Partition the residue between dichloromethane (200 mL) and water (100 mL).
- Separate the organic layer, wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL), dry over MgSO₄, filter, and concentrate in vacuo to yield 4-bromo-2-fluoro-1-(methylsulfonyl)benzene.

Step 2: Formation of the Pinacol Ester

- Combine the product from Step 1, bis(pinacolato)diboron, potassium acetate, and a palladium catalyst (e.g., Pd(dppf)Cl₂) in an appropriate solvent like dioxane.
- Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.
 - Causality Explanation: This is a Miyaura borylation reaction. The palladium catalyst facilitates the coupling of the aryl bromide with bis(pinacolato)diboron, replacing the bromine atom with the boronic acid pinacol ester group. Potassium acetate acts as a base, which is essential for the catalytic cycle.
- After cooling, dilute the mixture with a solvent such as ethyl acetate and wash with water and brine.
- Dry the organic layer with MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude residue via column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the final product, 2-(3-fluoro-4-methanesulfonyl-phenyl)-4,4,5,5-tetramethyl-[1][5][6]dioxaborolane.[1]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Fluoro-4-(Methylsulfonyl)phenylboronic Acid Pinacol Ester synthesis - [chemicalbook](#) [chemicalbook.com]
- 2. 3-Fluoro-4-(Methylsulfonyl)phenylboronic Acid Pinacol Ester | 648904-85-2 [\[chemicalbook.com\]](#)
- 3. [chemimpex.com](#) [chemimpex.com]
- 4. Cas 1001185-88-1,3-(Methylsulfonyl)phenylboronic Acid Pinacol Ester | [lookchem](#) [lookchem.com]
- 5. [chemicalbook.com](#) [chemicalbook.com]
- 6. 4-Fluoro-3-(methylsulfonyl)phenylboronic acid pinacol ester [\[cymitquimica.com\]](#)

- To cite this document: BenchChem. [3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1526684#3-fluoro-4-methylsulfonyl-phenylboronic-acid-pinacol-ester-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com